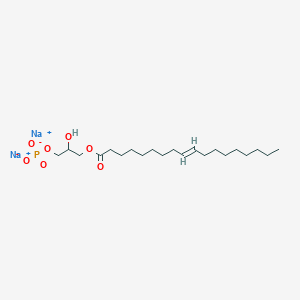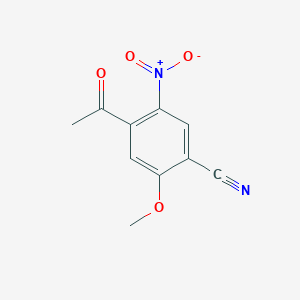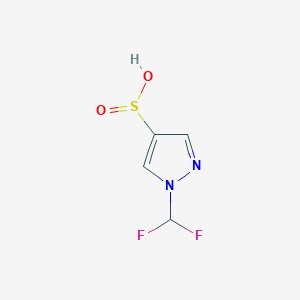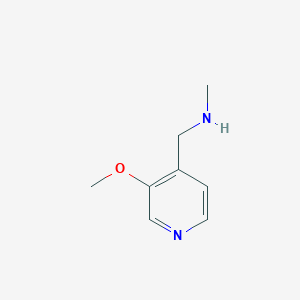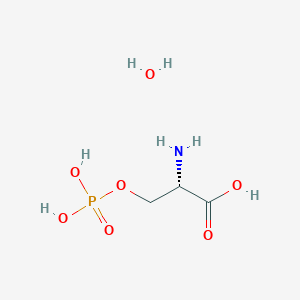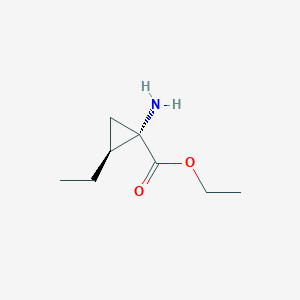
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a unique and reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of ethyl diazoacetate with a chiral alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing .
Mécanisme D'action
The mechanism of action of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that can modulate its activity. The amino and ester groups can also participate in hydrogen bonding and other interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group and a carboxylate group but with different substituents and ring structure .
Uniqueness
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to larger ring systems
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1 |
Clé InChI |
CHAJAQRVAZTEPG-XPUUQOCRSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(C(=O)OCC)N |
SMILES canonique |
CCC1CC1(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

